4-Methoxyphenyl

Descripción

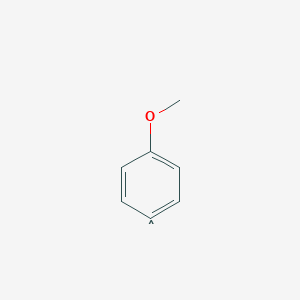

Structure

3D Structure

Propiedades

IUPAC Name |

anisole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041608 | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c. | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47 | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid | |

CAS No. |

100-66-3 | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3W693GAZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.3 °C, -37.5 °C, -37 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Methoxyphenyl structural formula and properties

An In-depth Technical Guide to the 4-Methoxyphenyl Group: Structure, Properties, and Applications

Introduction

The this compound group, also known as the p-anisyl group, is a common structural motif in organic chemistry and medicinal chemistry. Its prevalence stems from its unique electronic properties, which significantly influence the reactivity and biological activity of the parent molecule. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, reactivity, and synthesis of compounds containing the this compound moiety. Furthermore, it delves into its crucial role in drug development and as a protective group in organic synthesis, making it a valuable resource for researchers, scientists, and professionals in drug development.

Structural Formula and Physicochemical Properties

The this compound group is a substituted phenyl ring with a methoxy group (-OCH₃) at the para position.

Structure:

Electronic Effects: The this compound group exerts a dual electronic effect on the aromatic system.[1] The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I).[2] However, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance, resulting in a strong electron-donating resonance effect (+R).[1][2] In the para position, the resonance effect dominates, making the this compound group a net electron-donating group.[1] This increased electron density activates the aromatic ring, particularly at the ortho and para positions relative to the methoxy group, towards electrophilic aromatic substitution.

Spectroscopic Properties: The spectroscopic signature of the this compound group is characteristic and readily identifiable. The following table summarizes the typical spectroscopic data for this moiety.

| Spectroscopic Data | Characteristic Features of the this compound Group |

| ¹H NMR | - Aromatic protons appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.[3] - A sharp singlet corresponding to the methoxy protons (-OCH₃) is observed around δ 3.7-3.8 ppm.[4] |

| ¹³C NMR | - The aromatic carbon attached to the oxygen atom (C-O) typically resonates at a downfield chemical shift of around δ 150-160 ppm.[4] - The methoxy carbon (-OCH₃) appears as a distinct signal around δ 55 ppm.[4] |

| IR Spectroscopy | - C-O-C asymmetric stretching is observed around 1250 cm⁻¹.[5] - C-O-C symmetric stretching is found near 1150 cm⁻¹.[5] - Aromatic C-H stretching appears in the region of 3100-3000 cm⁻¹.[3] - Aromatic C=C stretching vibrations give rise to sharp peaks around 1610 and 1500 cm⁻¹.[3] |

Reactivity and Stability

The electron-donating nature of the methoxy group governs the reactivity of the this compound moiety. The aromatic ring is activated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions predominantly occur at the positions ortho to the methoxy group.

The methoxy group itself is generally stable under many reaction conditions. However, it can be cleaved (demethylated) under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), to yield the corresponding 4-hydroxyphenyl derivative.[6]

Synthesis of this compound-Containing Compounds

The this compound group can be introduced into molecules through various synthetic strategies. Common methods include nucleophilic aromatic substitution, cross-coupling reactions, and the reaction of organometallic reagents with appropriate electrophiles.

Experimental Protocol: Synthesis of 1-(this compound)piperazine

This protocol describes a one-pot synthesis of 1-(this compound)piperazine from diethanolamine and p-anisidine.[6]

Materials:

-

Diethanolamine

-

Hydrobromic acid (HBr)

-

p-Anisidine

-

Sodium carbonate

-

1-Butanol

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To 0.26 mol of diethanolamine, slowly add 360 mL of HBr (0.5 mol) over one hour.

-

Stir and reflux the reaction mixture for 12 hours.

-

Distill off the excess HBr.

-

In a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the flask.

-

Heat the mixture at 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

-

After cooling to room temperature, wash the suspension twice with 100 mL of water.

-

Adjust the pH to 12 with sodium hydroxide and wash with saturated brine.

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl.

-

Distill off the water and 1-butanol to obtain the HCl salt.

-

Recrystallize the product from ethanol and dry under vacuum at 100°C.

Role in Drug Development and Biological Systems

The this compound moiety is a key structural component in a wide range of biologically active compounds and pharmaceuticals. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as receptor binding, metabolic stability, and solubility.

-

Anticancer Activity: The this compound group is found in several potent anticancer agents. For example, (this compound)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, is a tubulin inhibitor with significant cytotoxic activity.[7]

-

Anti-Alzheimer's Activity: Derivatives of 1-[(this compound)sulfonyl]-1H-indole-3-carbaldehyde have been synthesized and shown to exhibit potent inhibitory effects against cholinesterases and monoamine oxidase A, enzymes implicated in the pathology of Alzheimer's disease.[8][9]

-

Antifungal Properties: The unsymmetrically N,N'-diarylated piperazine moiety, often containing a this compound group, is a core structure in several triazole antifungals.[6]

-

Anti-inflammatory Effects: Compounds incorporating the this compound group have been designed as dual inhibitors of EGFR and COX-2, which are targets for anticancer and anti-inflammatory therapies.[10]

Use as a Protective Group

In addition to its role in bioactive molecules, the this compound (MP) group serves as a versatile protective group in organic synthesis, particularly in carbohydrate chemistry. It is often used to protect the anomeric position of sugars.[11] The MP group is stable to a wide range of reaction conditions but can be selectively cleaved under specific oxidative conditions, making it an orthogonal protective group to many others used in complex oligosaccharide synthesis. Recent studies have also explored its use as a "Janus aglycone," where it acts as both a protective group and a pre-spacer for the synthesis of neoglycoconjugates.[11][12]

Conclusion

The this compound group is a fundamental building block in modern organic and medicinal chemistry. Its distinct electronic properties, characterized by a dominant electron-donating resonance effect, render the aromatic ring reactive towards electrophilic substitution and modulate the biological activity of molecules in which it is incorporated. The wealth of synthetic methods available for its introduction and its utility as a protective group further underscore its importance. A thorough understanding of the properties and reactivity of the this compound moiety is, therefore, essential for the rational design and synthesis of novel chemical entities with desired functions, particularly in the realm of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anti-Alzheimer Evaluation and In Silico Study of this compound)Sulfonyl Indole Hybrid Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. More than a protective group: this compound as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methoxyphenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyphenylacetic acid, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-methoxyphenylacetic acid are presented below.

¹H NMR Data

The ¹H NMR spectrum of 4-methoxyphenylacetic acid was acquired in deuterated chloroform (CDCl₃) at a frequency of 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.22 - 7.20 | d | 2H | Ar-H (ortho to CH₂COOH) |

| 6.89 - 6.87 | d | 2H | Ar-H (ortho to OCH₃) |

| 3.81 | s | 3H | OCH₃ |

| 3.60 | s | 2H | CH₂ |

Table 1: ¹H NMR data for 4-methoxyphenylacetic acid in CDCl₃.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum of 4-methoxyphenylacetic acid was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 178.5 | C=O (Carboxylic Acid) |

| 158.8 | Ar-C (para to CH₂COOH) |

| 130.4 | Ar-C (ortho to CH₂COOH) |

| 126.0 | Ar-C (ipso) |

| 114.2 | Ar-C (ortho to OCH₃) |

| 55.2 | OCH₃ |

| 40.2 | CH₂ |

Table 2: ¹³C NMR data for 4-methoxyphenylacetic acid in CDCl₃.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-methoxyphenylacetic acid are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1610, 1510 | Medium | C=C stretch (Aromatic Ring) |

| 1240 | Strong | C-O stretch (Aryl Ether) |

| 1180 | Medium | C-O stretch (Carboxylic Acid) |

| 830 | Strong | C-H bend (para-disubstituted Aromatic) |

Table 3: Key IR absorption bands for 4-methoxyphenylacetic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization mass spectrum of 4-methoxyphenylacetic acid shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - COOH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Table 4: Mass spectrometry data for 4-methoxyphenylacetic acid.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of 4-methoxyphenylacetic acid (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6] The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used for ¹H NMR acquisition.

-

Key parameters include a pulse angle of 30-90 degrees, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.[8][9]

-

A standard pulse sequence with broadband proton decoupling is used.

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

The FID is processed similarly to the ¹H NMR data, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil).[10] This mull is then placed between two salt plates (e.g., NaCl or KBr).[11]

Data Acquisition:

-

A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.

-

The sample is placed in the IR beam path of the spectrometer.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[12] The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.[14]

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a potential fragmentation pathway for 4-methoxyphenylacetic acid in mass spectrometry.

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. webassign.net [webassign.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experimental Design [web.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

The Solubility Profile of 4-Methoxyphenol in Common Organic Solvents: A Technical Overview

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the solubility of 4-methoxyphenol (also known as mequinol or 4-hydroxyanisole). While extensive quantitative data in a comparative format remains a subject for further empirical studies, this document synthesizes available qualitative information and outlines standard methodologies for its experimental determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a central concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity. For 4-methoxyphenol, the presence of both a polar hydroxyl (-OH) group and a less polar methoxy (-OCH3) group and benzene ring gives it a versatile solubility profile.

Qualitative Solubility Summary

4-Methoxyphenol is widely reported as a white to off-white crystalline solid that is soluble in a range of common organic solvents. The following provides a qualitative summary of its solubility:

-

High Solubility: 4-Methoxyphenol is readily soluble in polar protic and aprotic solvents. This includes:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., diethyl ether)

-

Esters (e.g., ethyl acetate)

-

-

Good Solubility: It also demonstrates good solubility in less polar aromatic and halogenated solvents, such as:

-

Benzene

-

Carbon Tetrachloride

-

-

Limited Solubility: As expected, its solubility in non-polar aliphatic hydrocarbons is limited.

-

Aqueous Solubility: 4-Methoxyphenol has limited solubility in water, with a reported value of 40 g/L at 25 °C. The pH of the aqueous solution can influence its solubility, with increased solubility expected under basic conditions due to the deprotonation of the phenolic hydroxyl group.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Water | 25 | 4.0 | 0.322 | 0.0058 |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available | Data not available |

| n-Hexane | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following outlines a standard experimental protocol for determining the solubility of 4-methoxyphenol in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is reliable for generating precise solubility data.

Objective:

To determine the equilibrium solubility of 4-methoxyphenol in a selected organic solvent at a specified temperature.

Materials:

-

4-Methoxyphenol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 4-methoxyphenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Allow the samples to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

Analysis: Gravimetric Method

-

Weighing the Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the 4-methoxyphenol. The oven temperature should be well below the boiling point of 4-methoxyphenol (243 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to a Constant Weight: Continue to dry the vial containing the solid residue until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Final Weighing: Accurately weigh the vial containing the dry 4-methoxyphenol residue.

Data Calculation:

-

Mass of dissolved 4-methoxyphenol: (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent: (Weight of vial + saturated solution) - (Weight of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved 4-methoxyphenol / Mass of solvent) x 100

-

To express solubility in other units such as g/100 mL or molarity, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method with gravimetric analysis for determining the solubility of 4-methoxyphenol.

This guide underscores the qualitative solubility of 4-methoxyphenol in common organic solvents and provides a robust framework for its quantitative determination. Further experimental work is encouraged to populate the provided data table, which will be of significant value to the scientific and industrial research communities.

A Technical Guide to the 4-Methoxyphenyl Group: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxyphenyl group, also known as the p-anisyl group, is a common and important functional group in organic chemistry and medicinal chemistry. It consists of a benzene ring substituted with a methoxy group (-OCH₃) at the para position. This guide provides a comprehensive overview of the core chemical and physical properties of this group, using anisole (methoxybenzene) as the primary exemplar. It also details experimental protocols for its synthesis and key reactions and touches upon its significance in the realm of drug development.

The IUPAC name for the parent compound, anisole, is methoxybenzene, and its CAS number is 100-66-3.[1][2][3]

Physicochemical Data of Anisole

The properties of the this compound group are well-represented by anisole. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 100-66-3 | [1][2][3] |

| IUPAC Name | Methoxybenzene | [2] |

| Molecular Formula | C₇H₈O | [1][2] |

| Molar Mass | 108.14 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Pleasant, sweet, ether-like | [2][4] |

| Boiling Point | 154 °C | [2][4][5] |

| Melting Point | -37 °C | [2][5] |

| Density | 0.995 g/cm³ at 20°C | [2][4] |

| Flash Point | 41 °C (closed cup) | [5] |

| Solubility in Water | Slightly soluble (~0.8 g/L) | [2] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, benzene, chloroform | [2] |

| Vapor Pressure | 10 mm Hg at 42.2 °C | [5] |

| Vapor Density | 3.72 (Air = 1) | [5] |

Experimental Protocols

Synthesis of Anisole via Williamson Ether Synthesis

This protocol describes the synthesis of anisole from phenol and a methylating agent, a classic example of the Williamson ether synthesis.

Materials:

-

Phenol (2.5 moles)

-

Sodium hydroxide (2.5 moles)

-

Dimethyl sulfate (2.5 moles)

-

Water

-

Benzene

-

Calcium chloride

-

5-L three-necked, round-bottomed flask

-

Stirrer

-

Separatory funnel

-

Reflux condenser

-

Ice-salt bath

Procedure:

-

In the 5-L flask, dissolve 2.5 moles of phenol and 2.5 moles of sodium hydroxide in 1 L of water.

-

Cool the mixture to below 10°C using an ice-salt bath while stirring.

-

Slowly add 2.5 moles of dimethyl sulfate through the separatory funnel over approximately one hour. Maintain the temperature below 10°C.

-

After the addition is complete, heat the mixture on a water bath for 30 minutes.

-

Add a solution of 2.5 moles of phenol and 2.5 moles of sodium hydroxide in 1 L of water through the separatory funnel.

-

Reflux the mixture vigorously for 15 hours.

-

After cooling, separate the anisole layer.

-

Extract the aqueous layer with approximately 200 cc of benzene.

-

Combine the organic layers, wash once with water, and dry over calcium chloride.

-

Distill the dried solution to obtain pure anisole.[6]

Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with propionyl chloride, a common electrophilic aromatic substitution reaction.

Materials:

-

Anisole (4.6 mmol)

-

Propionyl chloride (4.6 mmol)

-

Iron(III) chloride (FeCl₃) (4.0 mmol) or Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous NaOH solution

-

Anhydrous MgSO₄

-

25 mL round-bottom flask

-

Stir bar

-

Claisen adapter

-

Pasteur pipette

Procedure:

-

To the 25 mL round-bottom flask, add 0.66 g of FeCl₃ and 6 mL of CH₂Cl₂.

-

Add 0.41 mL of propionyl chloride to the flask.

-

Prepare a solution of 0.43 mL of anisole in 3 mL of CH₂Cl₂.

-

Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

Pour the reaction mixture into a separatory funnel containing 10 mL of water to quench the reaction.

-

Separate the organic layer.

-

Wash the organic layer with 10 mL of 5% aqueous NaOH solution.

-

Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.

-

Filter the solution by gravity and evaporate the solvent to obtain the crude product.[7]

Signaling Pathways and Logical Relationships

Electrophilic Aromatic Substitution of Anisole

The methoxy group of the this compound moiety is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

References

- 1. fishersci.com [fishersci.com]

- 2. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]

- 3. Anisole (CAS 100-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Multifaceted Biological Activities of 4-Methoxyphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse range of bioactive molecules. Its presence often enhances potency and selectivity across various therapeutic targets. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes implicated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives incorporating the this compound group have demonstrated significant cytotoxic effects against a spectrum of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against several cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela | 2.59 | [1] |

| Compound 14g | MCF7 | 4.66 | [1] | |

| Compound 14g | HCT-116 | 1.98 | [1] | |

| Thiadiazoles | Compound 3j | MCF-7 | 2.375 ± 0.108 | [2] |

| Compound 3o | MCF-7 | 2.884 ± 0.124 | [2] | |

| Compound 3j | A549 | 20.682 ± 0.984 | [2] | |

| Compound 3g | A549 | 21.128 ± 0.996 | [2] | |

| Pyrazolo[3,4-d]pyrimidines | Compound 14d | HEPG-2 | 3.65 | [3] |

| Compound 14d | MCF-7 | 1.45 | [3] | |

| Compound 14d | HCT-116 | 2.00 | [3] | |

| 4H-benzo[h]chromene | 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [4] |

| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | [4] | |

| 1,3,4-Thiadiazoles | SCT-4 (viability at 100 µM) | MCF-7 | 74% ± 3 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The this compound scaffold is a key feature in a variety of compounds exhibiting potent activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against various microorganisms.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Aminoacetates | Compound 3c | S. aureus | 15.62 | [6] |

| Compound 3f | S. aureus | 15.62 | [6] | |

| Compound 3h | S. aureus | 15.62 | [6] | |

| Compound 3a | E. coli | 31.25 | [6] | |

| Compound 3c | C. albicans | 15.62 | [6] | |

| Compound 3f | C. albicans | 15.62 | [6] | |

| Compound 3h | C. albicans | 15.62 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

This compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The following table summarizes the IC₅₀ values for the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production by selected this compound derivatives.

| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |

| Thiadiazoles | Compound 3j | COX-2 Inhibition | 0.192 ± 0.008 | [2] |

| Compound 3o | COX-2 Inhibition | 0.208 ± 0.009 | [2] | |

| Compound 3e | COX-2 Inhibition | 0.320 ± 0.014 | [2] | |

| Chalcones | Compound 2f | NO Production Inhibition | 11.2 | [7] |

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Procedure:

-

Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme. Prepare various concentrations of the test compound.

-

Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a fluorometric probe, and the test compound.

-

Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Principle: This colorimetric assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants.

Procedure:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Measurement: After a color development period, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the IC₅₀ for the inhibition of NO production.

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

Many this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8][9][10] This is often achieved by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial target. Some derivatives have been shown to attenuate the phosphorylation of p38 MAPK and c-Jun NH2-terminal kinase (JNK), while having no effect on extracellular signal-regulated kinase (ERK).[10]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many cancers.[11] Certain this compound derivatives have been found to inhibit the phosphorylation and activation of STAT3, leading to decreased expression of downstream target genes involved in cell proliferation and survival.[12]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[13][14] Some this compound derivatives have been designed as EGFR inhibitors, demonstrating activity against both wild-type and mutant forms of the receptor.[4] Inhibition of EGFR blocks downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[15][16]

Other Notable Biological Activities

Beyond the aforementioned activities, this compound derivatives have shown promise in other therapeutic areas:

-

Antioxidant Activity: Many derivatives exhibit potent radical scavenging activity, as determined by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Antiviral Activity: Certain compounds have demonstrated efficacy against a range of viruses, including HIV-1 and human coronaviruses, with favorable therapeutic indices.[17]

-

Antidiabetic Effects: Some derivatives have been shown to enhance glucose uptake in muscle cells, suggesting potential as antidiabetic agents.

-

Neuroprotective Effects: The neuroprotective properties of some this compound derivatives are attributed to their ability to regulate energy homeostasis and protect against oxidative stress-induced neuronal damage.

This guide highlights the broad and potent biological activities of this compound derivatives. The versatility of this chemical scaffold continues to make it a focal point for the design and development of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(this compound)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ClinPGx [clinpgx.org]

- 17. benchchem.com [benchchem.com]

The Dual Nature of the 4-Methoxy Group: An In-depth Technical Guide to its Electronic Effects on the Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxy group is a ubiquitous substituent in organic chemistry, particularly in the realm of medicinal chemistry and drug design. Its profound influence on the electronic properties of a phenyl ring is a subject of critical importance for understanding reaction mechanisms, predicting reactivity, and designing molecules with specific biological activities. This technical guide provides a comprehensive analysis of the electronic effects of the 4-methoxy group, detailing its dual resonance and inductive contributions. We present quantitative data through Hammett analysis, outline detailed experimental protocols for the characterization of these effects, and provide visualizations of key reaction mechanisms.

Introduction

The substitution of a hydrogen atom on a phenyl ring with a 4-methoxy group (-OCH₃) imparts a unique combination of electronic effects that significantly alter the reactivity of the aromatic system. This substituent is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1][2] This behavior stems from the interplay of two opposing electronic influences: a powerful, electron-donating resonance effect (+R or +M) and a weaker, electron-withdrawing inductive effect (-I).[3][4] Understanding this duality is paramount for chemists aiming to modulate the electronic character of aromatic molecules.

The Dichotomy of Electronic Effects: Resonance and Induction

The net electronic influence of the 4-methoxy group is a consequence of the balance between its resonance and inductive effects.

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the phenyl ring.[5][6] This delocalization increases the electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating resonance effect is the dominant factor, rendering the ring more susceptible to attack by electrophiles.[4]

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the phenyl ring, the methoxy group exerts an electron-withdrawing inductive effect through the sigma (σ) bond.[7][8] This effect pulls electron density away from the ring, but its influence is significantly weaker than the opposing resonance effect.[5]

The overall result is that the 4-methoxy group is a net electron-donating group, activating the phenyl ring towards electrophilic attack.[3]

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of substituents can be quantified using the Hammett equation, which relates the reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ).[4][9] The substituent constant, σ, is a measure of the electronic effect of a substituent. For the 4-methoxy group, several Hammett constants are relevant:

| Hammett Constant | Value | Predominant Electronic Effect | Description |

| σp | -0.27 | Resonance (+R) > Inductive (-I) | Represents the electronic effect at the para position in reactions where through-conjugation with the reaction center is not significant. The negative value indicates a net electron-donating effect.[4] |

| σm | +0.12 | Inductive (-I) > Resonance (+R) | Represents the electronic effect at the meta position. At this position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates, resulting in a positive value.[5] |

| σp+ | -0.78 | Enhanced Resonance (+R) | Used for reactions involving the formation of an electron-deficient transition state that is in direct conjugation with the para substituent. The highly negative value reflects the strong stabilizing effect of the methoxy group's resonance donation in such cases.[4] |

Experimental Protocols

Determination of Hammett Constant (σp) for the 4-Methoxy Group

This protocol describes the determination of the pKa of 4-methoxybenzoic acid by titration, which is then used to calculate the Hammett constant, σp.

Materials:

-

4-Methoxybenzoic acid

-

Benzoic acid (reference)

-

70:30 (v/v) ethanol-water solution

-

0.05 M NaOH in 70:30 ethanol-water (standardized)

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beakers, 100 mL

-

Pipette, 25 mL

-

Sample Preparation: Accurately weigh approximately 4.0 x 10⁻⁴ moles of 4-methoxybenzoic acid into a 100 mL beaker. In a separate beaker, prepare a sample of benzoic acid with the same molar quantity.

-

Dissolution: Add 25 mL of the 70:30 ethanol-water solution to each beaker and stir until the acid is completely dissolved.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Titration: Record the initial pH of the solution. Titrate the acid solution with the standardized 0.05 M NaOH solution, adding the titrant in approximately 0.25 mL increments. Record the pH after each addition. As the pH begins to change rapidly near the equivalence point, reduce the increment size to ~0.1 mL. Continue the titration until the pH stabilizes after the equivalence point.

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve.

-

Determine the half-equivalence point (Veq/2). The pH at the half-equivalence point is equal to the pKa of the acid.

-

-

Calculation of σp:

-

Calculate the pKa for both 4-methoxybenzoic acid (pKax) and benzoic acid (pKaH).

-

The Hammett constant (σp) is calculated using the following equation, assuming a reaction constant (ρ) of 1 for the ionization of benzoic acid in water (the value in 70:30 ethanol-water will be slightly different but is often used for comparison in educational settings): σp = pKaH - pKax

-

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the electronic environment of the nuclei in a molecule. The electron-donating nature of the 4-methoxy group leads to increased shielding of the ortho and para protons and carbons in the phenyl ring, resulting in upfield shifts in the 1H and 13C NMR spectra, respectively.

Procedure: [3]

-

Sample Preparation: Dissolve 5-10 mg of the 4-methoxyphenyl-containing compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For 1H NMR, a standard single-pulse experiment is sufficient.

-

For 13C NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon.

-

-

Data Processing and Analysis:

-